molecular formula C8H12ClN3OS B14902511 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride

Cat. No.: B14902511
M. Wt: 233.72 g/mol
InChI Key: LDYYIGOKOKFIAG-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrido[3,4-d]pyrimidine core structure, which is known for its biological activity and potential as a pharmacophore in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrido[3,4-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylthio group and the hydrochloride salt form contribute to its solubility and bioavailability, making it a valuable compound in drug development.

Properties

Molecular Formula

C8H12ClN3OS

Molecular Weight

233.72 g/mol

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C8H11N3OS.ClH/c1-13-8-10-6-4-9-3-2-5(6)7(12)11-8;/h9H,2-4H2,1H3,(H,10,11,12);1H

InChI Key

LDYYIGOKOKFIAG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCNC2)C(=O)N1.Cl

Origin of Product

United States

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